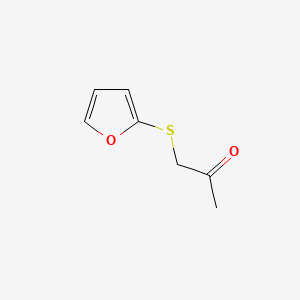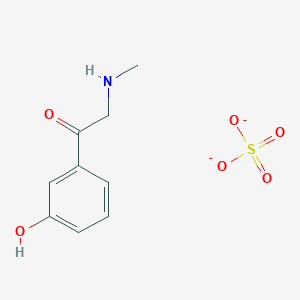
1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one sulfate is a chemical compound with a molecular formula of C9H13NO4S It is known for its unique structure, which includes a hydroxyphenyl group and a methylamino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one sulfate typically involves the reaction of 3-hydroxyacetophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 1-(3-hydroxyphenyl)-2-(methylamino)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one sulfate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the methylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxyphenyl)ethanone: Lacks the methylamino group, leading to different reactivity and applications.
2-(3-Hydroxyphenyl)ethan-1-one: Positional isomer with different chemical properties.
1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one: Positional isomer with different biological activity.
Uniqueness
1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one sulfate is unique due to the presence of both the hydroxyphenyl and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H11NO6S-2 |
|---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-2-(methylamino)ethanone;sulfate |
InChI |
InChI=1S/C9H11NO2.H2O4S/c1-10-6-9(12)7-3-2-4-8(11)5-7;1-5(2,3)4/h2-5,10-11H,6H2,1H3;(H2,1,2,3,4)/p-2 |
InChI Key |
UGHAZQXTYSPANW-UHFFFAOYSA-L |
Canonical SMILES |
CNCC(=O)C1=CC(=CC=C1)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B11752973.png)
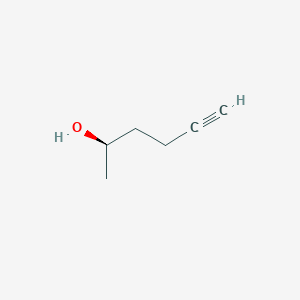
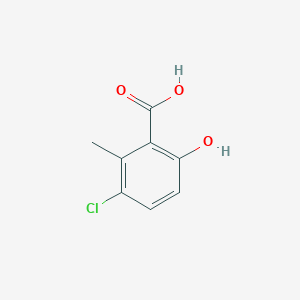
![3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B11752981.png)
![2-(But-3-yn-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11752985.png)
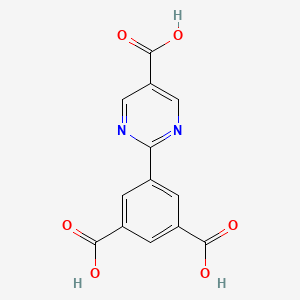
![Ethyl 3-methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B11752992.png)
![tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11752997.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11753022.png)
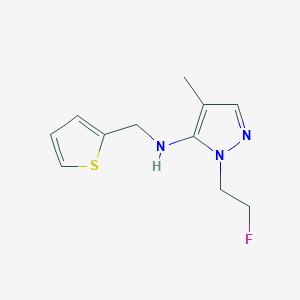
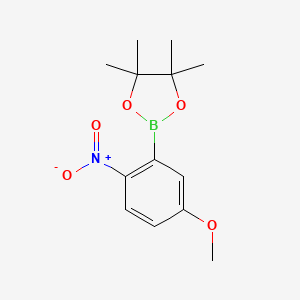
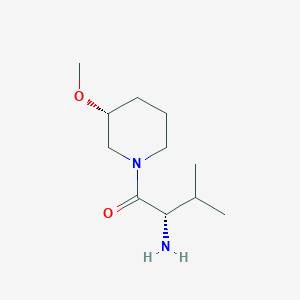
![ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate](/img/structure/B11753048.png)
